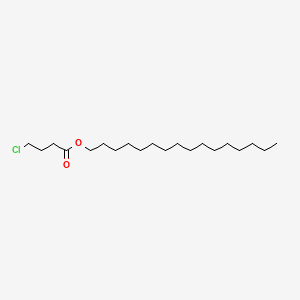

Hexadecyl 4-chlorobutyrate

Description

Structure

2D Structure

Properties

CAS No. |

68516-31-4 |

|---|---|

Molecular Formula |

C20H39ClO2 |

Molecular Weight |

347.0 g/mol |

IUPAC Name |

hexadecyl 4-chlorobutanoate |

InChI |

InChI=1S/C20H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23-20(22)17-16-18-21/h2-19H2,1H3 |

InChI Key |

AIPUZHUOTILFRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Chlorobutyrate Esters

Esterification Reactions for Chlorobutyrate Synthesis

The direct esterification of 4-chlorobutyric acid or its derivatives with hexadecanol (B772) is a fundamental approach to obtaining Hexadecyl 4-chlorobutyrate. This transformation can be achieved through several methods, each with distinct advantages and conditions.

Classical Esterification Techniques

Classical esterification, most notably the Fischer-Speier esterification, represents a foundational method for synthesizing esters. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol. In the context of this compound, this would involve the reaction of 4-chlorobutyric acid with hexadecanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of one of the reactants, typically the alcohol, or to remove water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. The general mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the desired ester.

| Reactant 1 | Reactant 2 | Catalyst | Typical Conditions | Product |

| 4-Chlorobutyric Acid | Hexadecanol | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH) | Reflux in a non-polar solvent (e.g., toluene) with water removal | This compound |

Biocatalytic Esterification Approaches

Biocatalytic methods offer a greener alternative to classical chemical synthesis, often providing high selectivity and milder reaction conditions. Lipases are the most commonly employed enzymes for ester synthesis due to their ability to function in non-aqueous environments.

The selection of the lipase (B570770) is crucial for efficient esterification. Lipases from various microbial sources, such as Candida antarctica, Rhizomucor miehei, and Pseudomonas cepacia, are widely used. Lipase from Mucor miehei has demonstrated effectiveness in synthesizing various esters . The performance of lipases is often influenced by the chain length of both the alcohol and the carboxylic acid .

Immobilization of the enzyme on a solid support is a key strategy to enhance its stability, reusability, and ease of separation from the reaction mixture. Common supports include porous polymers, ceramics, and magnetic nanoparticles. For instance, Mucor miehei lipase has been successfully immobilized on magnetic polysiloxane-polyvinyl alcohol particles, which allows for easy recovery of the biocatalyst using a magnetic field .

Optimizing reaction conditions is paramount to achieving high yields and selectivity in biocatalytic esterification. Key parameters that are often manipulated include temperature, substrate molar ratio, enzyme concentration, and the presence of a solvent.

For the synthesis of long-chain esters, solvent-free systems are often preferred to increase substrate concentration and reduce downstream processing. However, in some cases, a non-polar organic solvent like hexane (B92381) is used to reduce viscosity and enhance mass transfer. The optimal temperature for lipase activity is typically between 30°C and 60°C. Higher temperatures can lead to enzyme denaturation. An excess of one of the substrates, usually the alcohol, is often employed to shift the equilibrium towards product formation. The removal of water, a byproduct of the reaction, for instance by using molecular sieves, can also significantly improve the yield.

The following table presents optimized conditions for the synthesis of a similar long-chain ester, cetyl oleate, using a commercial Candida antarctica lipase B nih.gov.

| Parameter | Optimized Value |

| Temperature | 60°C |

| Enzyme Dose | 5% |

| Alcohol:Acid Ratio | 2:1 |

| Ultrasound Power | 60 W |

| Agitation Speed | 80 rpm |

| Reaction Time | 30 min |

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.

Microwave irradiation can be applied to both classical acid-catalyzed esterifications and biocatalytic reactions. The rapid heating and localized superheating effects can overcome activation energy barriers more effectively, leading to faster reaction rates. In the context of this compound synthesis, a mixture of 4-chlorobutyric acid, hexadecanol, and a suitable catalyst could be subjected to microwave irradiation for a short period to achieve high conversion. The choice of solvent is important, as polar solvents tend to absorb microwave energy more efficiently. However, solvent-free conditions are also often employed.

The table below shows a comparison of reaction times and yields for the synthesis of cinnamyl long-chain esters using conventional and microwave-assisted methods, demonstrating the significant rate enhancement achieved with microwave heating.

| Ester | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |

| Dicinnamyl Adipate | 30 | 92 | 10 | 94 |

| Dicinnamyl Sebacate | 65 | 91 | 20 | 93 |

Precursor Chemistry for 4-Chlorobutyrate Moieties

The synthesis of this compound is dependent on the availability of a suitable 4-chlorobutyrate precursor. While 4-chlorobutyric acid itself can be used, it is often more efficient to use a more reactive derivative such as 4-chlorobutyryl chloride. A common and cost-effective starting material for these precursors is γ-butyrolactone.

The ring-opening of γ-butyrolactone can be achieved through various methods to introduce the chloro and carboxyl functionalities. A prevalent method involves the reaction of γ-butyrolactone with thionyl chloride (SOCl₂) in the presence of a catalyst, such as zinc chloride, to produce 4-chlorobutyryl chloride. This acid chloride can then readily react with hexadecanol to form the desired ester.

Another approach is the direct conversion of γ-butyrolactone to a 4-chlorobutyrate ester. For example, reacting γ-butyrolactone with an alcohol in the presence of hydrogen chloride gas can yield the corresponding 4-chlorobutyrate ester orgsyn.org. While this method is typically shown with short-chain alcohols, it could potentially be adapted for longer-chain alcohols like hexadecanol.

The table below summarizes common methods for the synthesis of 4-chlorobutyrate precursors from γ-butyrolactone.

| Starting Material | Reagents | Catalyst | Product | Typical Yield |

| γ-Butyrolactone | Thionyl Chloride (SOCl₂) | Zinc Chloride (ZnCl₂) | 4-Chlorobutyryl Chloride | ~87% |

| γ-Butyrolactone | Phosgene (B1210022) (COCl₂) | - | 4-Chlorobutyryl Chloride | up to 95% |

| γ-Butyrolactone | Hydrogen Chloride (HCl), Ethanol | - | Ethyl 4-chlorobutyrate | 77-84% orgsyn.org |

Synthesis of 4-Chlorobutyric Acid Derivatives

The primary precursor for producing chlorobutyrate esters is typically 4-chlorobutyryl chloride. This acyl chloride is highly reactive and facilitates the esterification process. A prevalent method for its synthesis is the chlorination of γ-butyrolactone. This process involves the ring-opening of the lactone, which is a five-membered cyclic ester, to introduce the chlorine atom.

Ring-Opening Chlorination of γ-Butyrolactone

The conversion of γ-butyrolactone to 4-chlorobutyryl chloride is a key transformation in the synthesis of various chlorobutyrate esters. This reaction involves breaking the ester bond of the lactone and substituting the hydroxyl group with a chlorine atom. The efficiency of this process is highly dependent on the choice of catalysts and halogenating agents.

Various catalytic systems have been developed to facilitate the ring-opening of γ-butyrolactone. Lewis acids are common catalysts for this reaction. For instance, zinc chloride is widely used as a catalyst in the chlorination of γ-butyrolactone with thionyl chloride. google.com The reaction typically proceeds by stirring γ-butyrolactone with zinc chloride, followed by the addition of the chlorinating agent.

Another effective catalyst is phosphorus trichloride (B1173362), which can also serve as the chlorinating agent. In one method, γ-butyrolactone is reacted with phosphorus trichloride in the presence of methanol (B129727) and zinc chloride at around 50°C to produce methyl 4-chlorobutyrate directly. google.com This method showcases a combined chlorination and esterification process. Other catalysts, such as triethylamine (B128534) and N,N-dimethylformamide (DMF), have also been reported to be effective in the synthesis of 4-chlorobutyryl chloride from γ-butyrolactone using bis(trichloromethyl)carbonate (triphosgene). google.com

Table 1: Catalytic Systems for the Synthesis of 4-Chlorobutyrate Derivatives

| Catalyst | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| Zinc Chloride | γ-Butyrolactone, Thionyl Chloride | 4-Chlorobutyryl Chloride | ~70-95% | google.com |

| Zinc Chloride, Phosphorus Trichloride | γ-Butyrolactone, Methanol | Methyl 4-chlorobutyrate | 94.5% | google.com |

| Triethylamine | γ-Butyrolactone, Bis(trichloromethyl)carbonate | 4-Chlorobutyryl Chloride | 95.9% (as methyl ester) | google.com |

| N,N-Dimethylformamide (DMF) | γ-Butyrolactone, Bis(trichloromethyl)carbonate | 4-Chlorobutyryl Chloride | 72% | google.com |

The choice of halogenating agent is crucial for the successful synthesis of 4-chlorobutyryl chloride from γ-butyrolactone. noaa.gov Thionyl chloride is a commonly used reagent for this purpose, often in conjunction with a catalyst like zinc chloride. google.com The reaction is typically heated to facilitate the conversion.

Phosgene and its solid surrogate, bis(trichloromethyl)carbonate (triphosgene), are also effective chlorinating agents for this transformation. google.comprepchem.com For example, the reaction of γ-butyrolactone with phosgene and hydrogen chloride at elevated temperatures can yield 4-chlorobutyryl chloride in high yields. prepchem.com Similarly, triphosgene (B27547) can be used with a catalyst to achieve the same product. google.com Hydrogen chloride in the presence of a suitable catalyst like silicotungstic acid can be used to open the lactone ring to form 4-chlorobutyric acid. chemicalbook.com

The reaction conditions, including temperature and reaction time, are optimized to maximize the yield and purity of the product. For instance, the reaction with thionyl chloride and zinc chloride may involve heating at temperatures ranging from 60°C to 80°C for several hours.

Table 2: Halogenating Agents and Reaction Conditions for γ-Butyrolactone Ring-Opening

| Halogenating Agent | Catalyst | Temperature | Reaction Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Thionyl Chloride | Zinc Chloride | 60-80°C | 5-6 hours | 4-Chlorobutyryl Chloride | Not specified | |

| Phosgene, Hydrogen Chloride | Trimethylbenzylammonium chloride | 130°C | 5.5 hours | 4-Chlorobutyryl Chloride | 88 mol% | prepchem.com |

| Bis(trichloromethyl)carbonate | Triethylamine | 130°C | 4.5 hours | 4-Chlorobutyryl Chloride | 95.9% (as methyl ester) | google.com |

| 20% Hydrochloric Acid | Silicotungstic acid | Room Temperature | 2 hours | 4-Chlorobutyric Acid | >99% purity | chemicalbook.com |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of chlorobutyrate esters to create more environmentally benign and efficient processes. Key considerations include the use of solvent-free reaction conditions and the optimization of atom economy.

Solvent-Free Reaction Environments

Conducting reactions in the absence of solvents offers significant environmental benefits by reducing waste and eliminating the need for toxic and often volatile organic compounds. nih.govmdpi.com In the context of chlorobutyrate ester synthesis, a solvent-free approach for the production of methyl 4-chlorobutyrate has been reported. google.com This method involves the direct reaction of γ-butyrolactone, methanol, phosphorus trichloride, and a catalytic amount of zinc chloride. The absence of a solvent simplifies the workup procedure and reduces the environmental impact of the process. The direct use of reactants as the reaction medium is a hallmark of solvent-free synthesis. nih.gov

Atom Economy and Waste Minimization in Chlorobutyrate Ester Production

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.comwikipedia.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wordpress.com In the synthesis of chlorobutyrate esters, the choice of reagents and reaction pathways significantly impacts the atom economy.

For example, the synthesis of 4-chlorobutyryl chloride from γ-butyrolactone and thionyl chloride generates sulfur dioxide and hydrogen chloride as byproducts, which lowers the atom economy and creates waste that must be managed. google.com In contrast, a hypothetical direct addition reaction would have a higher atom economy. Careful selection of catalysts and reaction conditions can also contribute to waste minimization by improving reaction selectivity and reducing the formation of unwanted side products. acs.org

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Esterification Processes

The synthesis of Hexadecyl 4-chlorobutyrate is an esterification reaction between 4-chlorobutyric acid and hexadecanol (B772). The mechanism of this process, particularly when catalyzed by enzymes such as lipases, is a subject of detailed kinetic investigation. These reactions are typically conducted in non-aqueous solvents to shift the equilibrium towards ester formation.

Enzymatic esterification, often catalyzed by lipases, provides a highly selective and efficient route for producing esters under mild conditions. nih.gov The kinetics of these reactions are frequently described by two principal models: the Ping-Pong Bi-Bi mechanism and the Ordered Bi-Bi mechanism. mdpi.comnih.gov

Ordered Bi-Bi Mechanism : In this sequential mechanism, the substrates must bind to the enzyme in a specific, obligatory order. mdpi.comnih.gov For esterification, the enzyme would first bind the acid and then the alcohol, forming a ternary enzyme-acid-alcohol complex. researchgate.net Only after this ternary complex is formed can the chemical transformation occur, leading to the release of the products, typically with the ester being released before the water. mdpi.com Unlike the Ping-Pong mechanism, no stable, covalently modified enzyme intermediate is formed with the release of a product before the second substrate binds. libretexts.org

The selection between these models depends on the specific enzyme, substrates, and reaction conditions, such as the solvent used. mdpi.com For instance, lipase-catalyzed esterification in an organic solvent like n-hexane often follows a Ping-Pong Bi-Bi mechanism, while the reaction under solvent-free conditions might proceed via an Ordered Bi-Bi mechanism. mdpi.com

Table 1: Comparison of Enzymatic Esterification Kinetic Models

| Feature | Ping-Pong Bi-Bi Mechanism | Ordered Bi-Bi Mechanism |

|---|---|---|

| Mechanism Type | Double Displacement (Non-sequential) libretexts.org | Sequential libretexts.org |

| Substrate Binding | One substrate binds, a product is released, then the second substrate binds. researchgate.netlibretexts.org | Both substrates bind to the enzyme in a specific order before any product is released. mdpi.comnih.gov |

| Key Intermediate | A stable, substituted acyl-enzyme intermediate is formed. researchgate.net | A ternary enzyme-substrate complex (E-Acid-Alcohol) is formed. mdpi.com |

| Product Release | Products are released sequentially. libretexts.org | Products are released after the formation of the ternary complex. mdpi.com |

| Inhibition Patterns | Often exhibits substrate inhibition by both acid and alcohol. nih.govresearchgate.net | Can exhibit substrate inhibition, but the patterns differ from the Ping-Pong mechanism. |

The interaction between the catalyst and the substrates (4-chlorobutyric acid and hexadecanol) is fundamental to the esterification process.

Enzymatic Catalysis : In lipase-catalyzed reactions, the enzyme's active site contains a catalytic triad (B1167595) (typically serine, histidine, and aspartate/glutamate). The serine's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobutyric acid. This interaction is facilitated by the other residues in the triad and leads to the formation of the acyl-enzyme intermediate. The long chain of hexadecanol is typically accommodated in a hydrophobic tunnel or pocket within the enzyme, positioning its hydroxyl group for the subsequent nucleophilic attack on the acyl-enzyme intermediate to form the ester. rsc.org

Chemical Catalysis : Conventional esterification can be catalyzed by strong acids (like sulfuric acid) or through the use of activating agents. organic-chemistry.org In acid catalysis, the acid protonates the carbonyl oxygen of the 4-chlorobutyric acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of hexadecanol. Heterogeneous catalysts, such as mixed metal oxides found in fly ash, can also be employed, offering advantages in catalyst recovery. nih.gov These solid catalysts provide acidic sites on their surface that facilitate the reaction. nih.gov

Reactivity of the Chlorobutyrate Ester Linkage

This compound possesses two primary sites of reactivity: the ester linkage and the carbon-chlorine bond at the end of the butyrate (B1204436) chain.

The terminal alkyl chloride group makes this compound a substrate for nucleophilic substitution reactions. uci.edu The carbon atom bonded to the chlorine is electrophilic and can be attacked by a wide range of nucleophiles. wikipedia.org Since this is a primary alkyl halide, the reaction mechanism is typically a bimolecular nucleophilic substitution (SN2). youtube.comlumenlearning.com

In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion), in a single, concerted step. youtube.comlibretexts.org This "backside attack" results in the inversion of stereochemistry if the carbon were chiral. The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile. youtube.commasterorganicchemistry.com Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism. lumenlearning.comlibretexts.org

Table 2: Examples of Nucleophilic Substitution Products from this compound

| Attacking Nucleophile | Formula | Product Functional Group | Product Name |

|---|---|---|---|

| Hydroxide (B78521) | OH⁻ | Alcohol | Hexadecyl 4-hydroxybutyrate |

| Cyanide | CN⁻ | Nitrile | Hexadecyl 4-cyanobutyrate |

| Azide | N₃⁻ | Azide | Hexadecyl 4-azidobutyrate |

| Iodide | I⁻ | Alkyl Iodide | Hexadecyl 4-iodobutyrate |

| Ammonia | NH₃ | Amine | Hexadecyl 4-aminobutyrate |

| Thiolate | RS⁻ | Thioether | Hexadecyl 4-(alkylthio)butyrate |

Hydrolysis : The ester linkage in this compound can be cleaved by hydrolysis, which is the reaction with water. This reaction is typically slow but can be significantly accelerated by the presence of an acid or a base catalyst.

Acid-catalyzed hydrolysis involves the protonation of the ester's carbonyl oxygen, which activates the carbonyl carbon for attack by water. The process is reversible.

Base-catalyzed hydrolysis (saponification) involves the attack of a strong nucleophile, such as hydroxide ion (OH⁻), on the carbonyl carbon. This process is irreversible because the resulting carboxylate anion (4-chlorobutyrate) is resonance-stabilized and shows no tendency to react with the alcohol (hexadecanol). uark.edu

Transesterification : This reaction involves the exchange of the alcohol moiety of an ester. uark.edu this compound can react with another alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester (R' 4-chlorobutyrate) and release hexadecanol. This equilibrium-driven process is also known as alcoholysis. acs.org The reaction mechanism is similar to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, which contains an electrophilic center (the C-Cl bond) and a nucleophilic center (the carbonyl oxygen) within the same molecule, allows for the possibility of intramolecular cyclization.

Specifically, the molecule can undergo an intramolecular substitution reaction where the carbonyl oxygen acts as an internal nucleophile, attacking the carbon atom bearing the chlorine atom. This process would lead to the formation of a five-membered cyclic intermediate. The subsequent cleavage of the hexadecyl group would result in the formation of γ-butyrolactone and 1-chlorohexadecane. This type of reaction is a well-established pathway for γ-halo esters. rsc.org The rate of this cyclization can be influenced by factors such as solvent polarity and temperature. Such intramolecular reactions are of significant interest in the design of prodrugs and other controlled-release systems. rsc.orgnih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of organic molecules. For Hexadecyl 4-chlorobutyrate, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy offer critical insights into its precise structural arrangement.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons present in the hexadecyl chain and the 4-chlorobutyrate moiety.

The chemical shifts (δ) are influenced by the electron density around the protons. Protons closer to electronegative atoms, such as oxygen and chlorine, are deshielded and resonate at a lower field (higher ppm values). The integration of the peaks corresponds to the number of protons, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

Key Expected Signals in the ¹H NMR Spectrum of this compound:

Hexadecyl Chain:

A triplet at approximately 0.88 ppm is characteristic of the terminal methyl (CH₃) group.

A large, complex multiplet in the range of 1.25-1.40 ppm arises from the numerous methylene (B1212753) (CH₂) groups of the long alkyl chain.

A quintet or multiplet around 1.63 ppm is expected for the methylene group β to the ester oxygen.

Ester Linkage:

A triplet at approximately 4.06 ppm corresponds to the methylene group of the hexadecyl chain directly attached to the ester oxygen (-O-CH₂-). This downfield shift is due to the deshielding effect of the adjacent oxygen atom.

4-Chlorobutyrate Moiety:

A triplet at around 3.65 ppm is assigned to the methylene group bonded to the chlorine atom (-CH₂-Cl), deshielded by the electronegative halogen.

A triplet at approximately 2.50 ppm is expected for the methylene group adjacent to the carbonyl group (-C(=O)-CH₂-).

A quintet or multiplet around 2.10 ppm corresponds to the central methylene group of the butyrate (B1204436) chain (-CH₂-CH₂-CH₂-).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (Hexadecyl) | ~0.88 | Triplet |

| -(CH₂)₁₃- (Hexadecyl) | ~1.25-1.40 | Multiplet |

| -O-CH₂-CH₂ - (Hexadecyl) | ~1.63 | Multiplet |

| -O-CH₂ - (Hexadecyl) | ~4.06 | Triplet |

| -C(=O)-CH₂-CH₂ -CH₂-Cl | ~2.10 | Multiplet |

| -C(=O)-CH₂ - | ~2.50 | Triplet |

| -CH₂ -Cl | ~3.65 | Triplet |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are also influenced by the electronic environment of the carbon atoms.

Key Expected Signals in the ¹³C NMR Spectrum of this compound:

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is significantly deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of 170-175 ppm.

Hexadecyl Chain:

The terminal methyl carbon will resonate at the highest field (lowest ppm), around 14 ppm.

The numerous methylene carbons of the long alkyl chain will produce a cluster of signals in the range of 22-32 ppm.

The carbon atom of the methylene group attached to the ester oxygen (-O-C H₂-) will be deshielded and appear around 65 ppm.

4-Chlorobutyrate Moiety:

The carbon atom bonded to the chlorine atom (-C H₂-Cl) is expected to resonate around 45 ppm.

The carbon of the methylene group adjacent to the carbonyl group (-C(=O)-C H₂-) will be found at approximately 34 ppm.

The central methylene carbon of the butyrate chain will appear at a higher field, around 28 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C =O (Ester) | ~173 |

| -O-C H₂- (Hexadecyl) | ~65 |

| -C H₂-Cl | ~45 |

| -C(=O)-C H₂- | ~34 |

| -(C H₂)₁₄- (Hexadecyl) & -C(=O)-CH₂-C H₂- | ~22-32 |

| C H₃ (Hexadecyl) | ~14 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Infrared (IR) Spectroscopy (e.g., FTIR, ATR-IR)

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its ester and chloroalkane functional groups, as well as the hydrocarbon backbone.

Key Expected Absorption Bands in the IR Spectrum of this compound:

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of the C-H stretching vibrations of the long alkyl chain.

C=O Stretching: A very strong and sharp absorption band around 1735-1750 cm⁻¹ is indicative of the carbonyl (C=O) group of the ester. This is often the most prominent peak in the spectrum.

C-O Stretching: Strong bands in the 1160-1250 cm⁻¹ region are attributed to the C-O stretching vibrations of the ester linkage.

C-Cl Stretching: An absorption band in the region of 600-800 cm⁻¹ is characteristic of the C-Cl stretching vibration. The exact position can vary depending on the conformation of the molecule.

CH₂ Bending: Absorptions around 1465 cm⁻¹ are due to the scissoring or bending vibrations of the methylene groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850-2960 | Strong |

| C=O Stretch (Ester) | 1735-1750 | Very Strong, Sharp |

| C-O Stretch (Ester) | 1160-1250 | Strong |

| C-Cl Stretch | 600-800 | Medium to Weak |

| CH₂ Bend | ~1465 | Medium |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification.

The mass spectrum of this compound is expected to show a molecular ion peak, although it may be weak due to the lability of the long-chain ester. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Key Expected Fragmentation Pathways and Ions:

Molecular Ion (M⁺˙): A peak corresponding to the molecular weight of the compound (C₂₀H₃₉ClO₂) would be observed.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for esters. This can lead to the formation of an acylium ion.

McLafferty Rearrangement: This is a characteristic fragmentation for esters with a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond, resulting in the elimination of a neutral alkene molecule.

Loss of the Alkoxy Group: Cleavage of the C-O bond of the ester can result in the loss of the hexadecyloxy radical, leading to the formation of a prominent acylium ion.

Fragmentation of the Alkyl Chain: The long hexadecyl chain can undergo fragmentation, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units).

Interactive Data Table: Predicted Key Fragment Ions in the EI-MS of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 346/348 | [C₂₀H₃₉ClO₂]⁺˙ | Molecular Ion |

| 225 | [CH₂(CH₂)₁₄CH₂]⁺ | Loss of 4-chlorobutyrate radical |

| 121/123 | [Cl(CH₂)₃CO]⁺ | Acylium ion from cleavage of the ester C-O bond |

| 105/107 | [Cl(CH₂)₃]⁺ | Loss of CO from the acylium ion |

| 88 | [CH₂=C(OH)OCH₂CH₃]⁺˙ (rearranged) | McLafferty rearrangement (from a smaller ester fragment) |

Hyphenated Techniques (e.g., Gas Chromatography-Mass Spectrometry for purity assessment)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the purity assessment of this compound. This powerful hyphenated technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. thepharmajournal.comphytojournal.com In a typical GC-MS analysis, the compound is first vaporized and separated from non-volatile impurities. The separated molecules then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum serves as a molecular fingerprint. For this compound, the fragmentation pattern is predictable based on the principles of mass spectrometry for esters. libretexts.orgmiamioh.edu Key fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group. This could result in the loss of the hexadecyloxy radical (-OC16H33) or the chlorobutyl group.

McLafferty Rearrangement: A characteristic fragmentation for esters with sufficiently long alkyl chains, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule (in this case, pentadecene from the hexadecyl chain).

Cleavage of the C-Cl bond: Fragmentation of the chlorobutyl moiety can also occur.

The presence of any peaks in the chromatogram other than that of this compound would indicate the presence of impurities, which can then be identified by their respective mass spectra. The library data stored in the GC-MS system aids in identifying these compounds by comparing their fragmentation patterns. jmchemsci.com

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

| Fragment Ion | Plausible Origin |

| [C4H6ClO]+ | Resulting from cleavage of the ester bond |

| [C16H33]+ | Hexadecyl carbocation from ester bond cleavage |

| [C16H32]+ | Alkene fragment from McLafferty rearrangement |

| Various CnH2n+1 ions | Fragmentation of the long hexadecyl chain |

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation and quantitative analysis of this compound from complex mixtures. The choice between Gas Chromatography and High-Performance Liquid Chromatography depends on the analytical objective.

Gas Chromatography (GC) for Volatility-Based Separation

Gas Chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. scielo.br Due to its high molecular weight and long alkyl chain, this compound is expected to be a semi-volatile compound, requiring high temperatures for analysis.

For the separation of long-chain esters, a high-temperature, non-polar capillary column, such as one with a polydimethylsiloxane (B3030410) stationary phase, is typically employed. nih.gov The retention time of this compound in a GC system is influenced by several factors:

Column Temperature: A temperature-programmed analysis, where the column temperature is gradually increased, is necessary to ensure the timely elution of this high-boiling-point compound. nih.govresearchgate.net

Carrier Gas Flow Rate: The velocity of the inert carrier gas (e.g., helium, nitrogen) affects the time the analyte spends in the column. drawellanalytical.com

Column Dimensions: Longer and narrower columns generally provide better resolution but result in longer analysis times. drawellanalytical.com

The retention time of this compound would be significantly longer than that of shorter-chain esters due to its lower volatility and stronger interaction with the stationary phase. nih.govresearchgate.net

Table 2: Typical GC Parameters for Long-Chain Ester Analysis

| Parameter | Typical Value/Condition |

| Column | Fused-silica capillary (e.g., DB-1 HT, 15-30 m) |

| Stationary Phase | Polydimethylsiloxane (non-polar) |

| Injector Temperature | 300-390 °C |

| Oven Program | Initial temp 120°C, ramped to 390°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Hydrogen |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography is a versatile technique for the separation and quantitative analysis of compounds that may not be suitable for GC due to low volatility or thermal instability. For a non-polar compound like this compound, reversed-phase HPLC is the method of choice. hplc.eu

In reversed-phase HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. aocs.org The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For the quantitative analysis of this compound, the following aspects are crucial:

Mobile Phase: A mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) with water is commonly used. The proportion of the organic solvent is adjusted to achieve the desired retention time and separation. aocs.orgchromatographyonline.com

Stationary Phase: An octadecylsilyl (ODS or C18) column is highly effective for separating long-chain esters due to its strong hydrophobic character. aocs.org

Detection: Since this compound lacks a strong chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be suitable for quantification. Alternatively, UV detection at low wavelengths (around 205-210 nm) can be used, though with lower sensitivity. aocs.orgnih.gov For higher sensitivity and specificity, HPLC coupled with mass spectrometry (HPLC-MS) can be employed. researchgate.net

The quantitative analysis involves creating a calibration curve by running standards of known concentrations and plotting their peak areas against concentration. The concentration of this compound in an unknown sample can then be determined from its peak area. semanticscholar.orgnih.gov

Table 3: Illustrative HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | C18 (Octadecylsilyl), 4.6 mm I.D. x 150 mm |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detector | ELSD or CAD |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing Density Functional Theory (DFT), provide insights into the electron distribution and energy levels, which in turn dictate the molecule's reactivity and stability.

The electronic structure of Hexadecyl 4-chlorobutyrate is characterized by the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

From these frontier orbital energies, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2, it measures resistance to change in electron distribution.

Electronegativity (χ): Calculated as (I + A) / 2, it describes the power to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the electrophilic character of the molecule.

A hypothetical set of calculated values for this compound using a DFT method (e.g., B3LYP/6-31G*) is presented below.

| Descriptor | Hypothetical Value | Significance |

| EHOMO | -6.85 eV | Indicates electron-donating capability, likely centered on the ester and chloro groups. |

| ELUMO | 1.15 eV | Indicates electron-accepting capability, associated with the electrophilic carbonyl carbon and the carbon bonded to chlorine. |

| HOMO-LUMO Gap | 8.00 eV | A large gap suggests high kinetic stability and low reactivity. |

| Chemical Hardness (η) | 4.00 eV | Indicates a relatively stable electronic structure, resistant to deformation. |

| Electronegativity (χ) | 2.85 eV | Moderate ability to attract electrons in a chemical bond. |

| Electrophilicity Index (ω) | 1.01 eV | Suggests a moderate electrophilic character, capable of reacting with nucleophiles. |

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule (described by molecular descriptors) and its macroscopic properties.

In chromatography, the retention time of a compound is governed by its physicochemical properties. QSPR models can predict the retention time of this compound in a given chromatographic system (e.g., reverse-phase HPLC) based on its calculated molecular descriptors. A typical QSPR model for retention time (RT) might take the form of a linear equation:

RT = a(logP) + b(PSA) + c(MW) + d

Where:

logP is the octanol-water partition coefficient, representing hydrophobicity.

PSA is the polar surface area.

MW is the molecular weight.

a, b, c, and d are coefficients determined through statistical regression using a set of known compounds.

For this compound, its high logP value, driven by the long alkyl chain, would be the dominant factor predicting a long retention time in reverse-phase chromatography.

A wide range of molecular descriptors can be calculated to build robust QSPR models. These descriptors fall into several categories: constitutional, topological, geometric, and quantum-chemical. They provide a numerical representation of the molecule's structure and are used to model various chemical behaviors and properties.

| Descriptor Type | Descriptor Example | Value for this compound | Relevance |

| Constitutional | Molecular Weight | 346.98 g/mol nih.govnist.govchemeo.com | Influences bulk properties and transport phenomena. |

| Topological | Wiener Index | 2450 | Describes molecular branching and compactness. |

| Geometric | Molar Volume | 312.340 ml/mol chemeo.com | Relates to density and intermolecular interactions. |

| Physicochemical | logP (Octanol/Water) | 7.030 (Crippen Method) chemeo.com | Key predictor of hydrophobicity and biological membrane permeability. |

| Quantum-Chemical | Dipole Moment | ~2.5 D (Estimated) | Measures molecular polarity, influencing solubility and intermolecular forces. |

These descriptors can be used to model properties such as boiling point, viscosity, and solubility, providing a comprehensive profile of the compound's expected chemical behavior.

Molecular Docking and Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential biological activity.

Given its structure as a long-chain fatty acid ester, a plausible hypothetical target for this compound could be a lipase (B570770) or esterase enzyme. A docking study could simulate the binding of this compound into the active site of an enzyme like Candida antarctica lipase B (CALB).

The simulation would predict the binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions that stabilize the complex. The long hexadecyl chain would likely occupy a hydrophobic tunnel in the enzyme, while the ester group would be positioned near the catalytic triad (B1167595) (e.g., Ser-His-Asp) for potential hydrolysis. The 4-chloro substituent could also form specific halogen bonds or hydrophobic interactions within the binding pocket.

| Parameter | Hypothetical Result | Interpretation |

| Target Protein | Candida antarctica lipase B (CALB) | An industrial enzyme known to hydrolyze a wide range of esters. |

| Docking Score | -8.5 kcal/mol | A strong negative score indicates a favorable and stable binding interaction. |

| Key Interactions | ||

| Hydrogen Bonds | None | The molecule lacks strong hydrogen bond donors. |

| Hydrophobic Interactions | Hexadecyl chain with Leu, Ile, Val, Trp residues. | The primary driving force for binding, anchoring the ligand in the active site. |

| Other Interactions | Carbonyl oxygen of ester near Ser in the catalytic triad. | Positions the ligand for a potential enzymatic reaction (hydrolysis). |

Such a profile suggests that this compound could act as a substrate or an inhibitor for this class of enzymes, a hypothesis that could guide future experimental studies.

Applications in Advanced Materials Science

Role in Functional Dye Synthesis (e.g., Oxonol Compounds for photographic materials)

The incorporation of long alkyl chains into dye molecules is a well-established strategy for modulating their physical and chemical properties. acs.orgresearchgate.netresearchgate.netrsc.orgnih.gov In the context of functional dyes, such as oxonol compounds used in photographic materials, Hexadecyl 4-chlorobutyrate could serve as a key synthetic intermediate. The chloro- group provides a reactive site for attaching the hexadecyl butyrate (B1204436) moiety to a chromophore system.

The long hexadecyl chain can influence the dye's performance in several ways:

Solubility and Aggregation Control: The hydrophobic nature of the hexadecyl chain can be leveraged to control the dye's solubility in various media and to prevent unwanted aggregation between dye molecules. acs.orgresearchgate.netnih.gov This is crucial for achieving uniform dye dispersion in photographic emulsions.

Intermolecular Interactions: The steric hindrance provided by the bulky alkyl group can reduce intermolecular π-π interactions, which can otherwise lead to quenching of the excited state and reduced fluorescence quantum yield. researchgate.net

Anchoring to Surfaces: The long alkyl chain can act as an anchor, facilitating the adsorption of the dye onto surfaces, such as semiconductor nanoparticles in dye-sensitized solar cells or silver halide crystals in photographic films.

Oxonol dyes are typically synthesized through the condensation of a methine source with a compound containing an active methylene (B1212753) group. google.com The 4-chlorobutyrate portion of this compound, after a suitable chemical transformation, could potentially participate in such condensation reactions, thereby incorporating the desirable hexadecyl chain into the final dye structure.

Table 1: Potential Effects of Hexadecyl Chain Incorporation on Functional Dye Properties

| Property | Potential Effect of Hexadecyl Chain | Rationale |

| Solubility | Increased in non-polar media, decreased in polar media. | The long, non-polar alkyl chain dominates the molecule's solubility characteristics. |

| Aggregation | Reduced H- and J-aggregation in solution and on surfaces. | Steric hindrance from the bulky alkyl group prevents close packing of dye molecules. acs.orgresearchgate.net |

| Electron Lifetime | Increased in dye-sensitized systems. | The hydrophobic alkyl chain can create a blocking layer on the semiconductor surface, preventing charge recombination. acs.org |

| Adsorption | Enhanced on hydrophobic surfaces. | The long alkyl chain can interact favorably with non-polar surfaces, acting as an anchor. |

Potential as Intermediates in Specialty Polymer Chemistry

The dual functionality of this compound, possessing both a reactive chloro- group and a long alkyl chain, makes it a promising candidate as an intermediate in the synthesis of specialty polymers. Alkyl halides are known to act as initiators in various polymerization reactions, and long alkyl chains can be incorporated into polymers to tailor their properties. alfa-chemistry.comrsc.orgresearchgate.net

Initiation of Polymerization:

This compound could potentially initiate the cationic polymerization of various monomers. alfa-chemistry.comrsc.orgresearchgate.net The chloro- group, in the presence of a suitable Lewis acid co-initiator, can be abstracted to form a carbocation, which then initiates the polymerization process. The resulting polymer chains would have a hexadecyl butyrate end-group, which could influence the polymer's surface properties and processability.

Grafting onto Polymer Backbones:

Another significant application lies in the "grafting to" method for producing graft copolymers. wikipedia.orgnih.govtandfonline.comyoutube.com In this approach, pre-existing polymer chains with reactive functional groups can be reacted with this compound. The chloro- group would serve as the attachment point, resulting in polymer chains with pendant hexadecyl butyrate side chains. These side chains can impart a range of desirable properties to the bulk polymer.

Table 2: Potential Roles of this compound in Polymer Synthesis

| Polymerization Role | Mechanism | Resulting Polymer Architecture | Potential Application |

| Initiator | Cationic Polymerization | Linear polymer with a hexadecyl butyrate end-group. | Surface modification, improved processing. |

| Grafting Agent | "Grafting to" | Polymer backbone with pendant hexadecyl butyrate side chains. | Impact modification, thermoplastic elastomers, compatibilizers. wikipedia.org |

The introduction of the long hexadecyl chain as a side group can significantly alter the polymer's morphology and physical properties. For instance, it can increase the free volume, lower the glass transition temperature, and enhance the hydrophobicity of the material.

Development of New Additives for Material Enhancement

The molecular structure of this compound is analogous to that of many commercially available plasticizers and hydrophobic agents. nih.govmdpi.combcd-chemie.de This suggests its potential as a valuable additive for enhancing the properties of various materials, particularly polymers.

Plasticizing Effects:

Plasticizers are additives that increase the flexibility and durability of a material. They work by embedding themselves between polymer chains, spacing them apart, and thus lowering the glass transition temperature. The long, flexible hexadecyl chain of this compound could effectively disrupt polymer chain packing, leading to a plasticizing effect. Studies on other long-chain esters have shown that the length of the alkyl chain plays a crucial role in determining the plasticizing efficiency. nih.govacs.orgresearchgate.net

Hydrophobizing Agent:

The pronounced non-polar character of the hexadecyl chain makes this compound a candidate for use as a hydrophobic agent. bcd-chemie.despecialchem.comsurachemicals.com When blended with a polymer, it can migrate to the surface, creating a water-repellent layer. This is particularly useful for applications where moisture resistance is critical. Hydrophobic polymers are essential in a wide range of applications, from waterproof coatings to biomedical devices. sigmaaldrich.com

Table 3: Potential Applications of this compound as a Material Additive

| Additive Function | Mechanism of Action | Potential Material Enhancement |

| Plasticizer | Intercalation between polymer chains, increasing free volume. | Increased flexibility, lower processing temperatures, improved impact resistance. |

| Hydrophobic Agent | Migration to the material's surface, creating a low-energy, water-repellent layer. | Enhanced water resistance, reduced moisture absorption, improved durability in humid environments. |

Biocatalysis and Enzymatic Synthesis Investigations

Lipase-Catalyzed Production of Chlorobutyrate Esters

The enzymatic synthesis of chlorobutyrate esters, including the long-chain ester Hexadecyl 4-chlorobutyrate, is a focal point of research. This process typically involves the direct esterification of 4-chlorobutyric acid with hexadecanol (B772), catalyzed by a lipase (B570770). Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze hydrolysis and synthesis reactions, depending on the reaction medium. In non-aqueous or low-water environments, their catalytic activity shifts towards synthesis, making them ideal for ester production.

The predominant mechanism for lipase-catalyzed esterification is a two-step, Ping-Pong Bi-Bi mechanism. This process involves the formation of a covalent acyl-enzyme intermediate.

Acylation: The first substrate, the carboxylic acid (4-chlorobutyric acid), binds to the active site of the lipase. The catalytic triad (B1167595) (typically Ser-His-Asp) in the enzyme's active site facilitates the formation of a tetrahedral intermediate, which then collapses to release a water molecule and form an acyl-enzyme complex.

Deacylation: The second substrate, the alcohol (hexadecanol), then enters the active site. It performs a nucleophilic attack on the acyl-enzyme intermediate, leading to the formation of a second tetrahedral intermediate. This intermediate subsequently breaks down, releasing the ester product (this compound) and regenerating the free enzyme.

Table 1: Illustrative Kinetic Parameters for Lipase-Catalyzed Esterification

| Parameter | Description | Typical Value Range |

|---|---|---|

| Vmax | Maximum reaction velocity | 10 - 150 µmol/min/mg enzyme |

| Km (Acid) | Michaelis constant for the carboxylic acid | 5 - 50 mM |

| Km (Alcohol) | Michaelis constant for the alcohol | 10 - 100 mM |

| kcat | Turnover number (catalytic constant) | 5 - 200 s-1 |

Note: These values are representative and can vary significantly based on the specific lipase, substrates, and reaction conditions.

For the scalable production of this compound, optimizing reaction parameters is critical to maximize yield and efficiency. Key parameters include:

Temperature: Lipases generally show optimal activity between 40-60°C. Higher temperatures can increase reaction rates but may lead to enzyme denaturation.

Substrate Molar Ratio: An excess of one substrate (typically the alcohol, as it is less likely to cause pH shifts) can be used to drive the reaction equilibrium towards product formation.

Enzyme Concentration: Increasing the enzyme load generally increases the reaction rate, but high concentrations can lead to mass transfer limitations and increased costs.

Solvent: The choice of an organic solvent is crucial. A non-polar, hydrophobic solvent is often preferred to minimize enzyme denaturation and facilitate product recovery.

Water Activity: A small amount of water is essential for maintaining the enzyme's active conformation, but excess water will promote the reverse hydrolysis reaction.

The optimization of these parameters is often performed using statistical methods like Response Surface Methodology (RSM) to identify the ideal conditions for maximizing ester yield.

Table 2: General Effects of Bioreaction Parameters on Ester Synthesis

| Parameter | Effect of Increase | Optimal Range (Typical) |

|---|---|---|

| Temperature | Increases rate up to an optimum, then denaturation occurs | 40 - 60 °C |

| Enzyme Loading | Increases initial rate, may cause aggregation at high levels | 1 - 10% (w/w of substrates) |

| Substrate Ratio (Alcohol:Acid) | Shifts equilibrium to favor ester formation | 1:1 to 3:1 |

| Agitation Speed | Reduces external mass transfer limitations | 150 - 250 rpm |

Chemoenzymatic Pathways for Chiral this compound Derivatives

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create complex molecules with high stereoselectivity. core.ac.uknih.gov For this compound, this approach could be used to produce chiral derivatives, for instance, by introducing a hydroxyl group at the 2- or 3-position of the butyrate (B1204436) chain.

A common strategy involves the enzymatic kinetic resolution of a racemic intermediate. For example, a racemic 4-chloro-3-hydroxybutyric acid could be esterified with hexadecanol using a stereoselective lipase. The lipase would preferentially acylate one enantiomer, allowing for the separation of the unreacted enantiomeric acid from the newly formed enantiopure ester. This method is highly effective for producing optically active compounds. chemrxiv.org

Another approach could involve the asymmetric reduction of a keto-precursor, such as ethyl 4-chloro-3-oxobutanoate, using a reductase enzyme to create a chiral hydroxyl group, followed by lipase-catalyzed transesterification with hexadecanol. nih.gov

Table 3: Hypothetical Kinetic Resolution for a Chiral Precursor

| Parameter | Description | Outcome |

|---|---|---|

| Substrate | Racemic 4-chloro-3-hydroxybutyric acid + Hexadecanol | |

| Biocatalyst | Enantioselective Lipase (e.g., Candida antarctica Lipase B) | |

| Conversion | Percentage of racemic substrate converted | ~50% |

| Enantiomeric Excess (Ester) | Optical purity of the formed ester product (e.g., (R)-ester) | >95% |

| Enantiomeric Excess (Acid) | Optical purity of the unreacted acid (e.g., (S)-acid) | >95% |

Immobilized Biocatalyst Systems for Continuous Synthesis

For industrial-scale production, using immobilized enzymes offers significant advantages over free enzymes. Immobilization involves attaching the enzyme to a solid support material, which enhances its stability and allows for easy separation from the reaction mixture and repeated use. nih.govrsc.org

Immobilized lipases can be used in continuous reactor systems, such as packed-bed reactors (PBRs). In such a system, the substrates (4-chlorobutyric acid and hexadecanol dissolved in a suitable solvent) are continuously passed through a column packed with the immobilized lipase. This setup allows for consistent product quality, simplified downstream processing, and reduced operational costs. nih.gov Novozym® 435, a commercially available lipase from Candida antarctica immobilized on an acrylic resin, is a widely used biocatalyst for these types of continuous ester synthesis processes. nih.gov

Table 4: Comparison of Free vs. Immobilized Lipase for Ester Production

| Feature | Free Lipase | Immobilized Lipase |

|---|---|---|

| Reusability | Not easily reusable | High reusability over multiple cycles |

| Process Type | Typically batch processes | Suitable for continuous processes |

| Downstream Processing | Difficult separation from product | Simple separation (filtration) |

| Operational Stability | Lower stability (temperature, pH, solvent) | Enhanced stability |

| Cost | Lower initial cost, higher operational cost | Higher initial cost, lower long-term cost |

Research on Derivatives and Analogues of Chlorobutyrate Esters

Ionic Liquid Derivatives Incorporating 4-Chlorobutyrate Anions

Ionic liquids (ILs) are salts with melting points below 100°C, and their properties can be finely tuned by modifying the cation and anion. The incorporation of the 4-chlorobutyrate anion into ILs is a promising area of research, particularly for antimicrobial applications.

The synthesis of ionic liquids containing the 4-chlorobutyrate anion can be achieved through several established methods. The most common approaches are metathesis and acid-base neutralization reactions.

Synthesis Methods:

Metathesis: This method involves a double displacement reaction, typically between a halide salt of the desired cation (e.g., a quaternary ammonium (B1175870) or imidazolium (B1220033) halide) and a salt of 4-chlorobutyric acid (e.g., sodium 4-chlorobutyrate). The choice of solvent is crucial to facilitate the precipitation of the inorganic halide byproduct, leading to the purification of the desired ionic liquid.

Neutralization: An acid-base reaction between a Brønsted acid (4-chlorobutyric acid) and a suitable base (such as a quaternary ammonium hydroxide (B78521) or an imidazole) can also yield the corresponding ionic liquid. This method has the advantage of producing water as the primary byproduct, which can often be removed under vacuum.

Characterization: Once synthesized, the novel ionic liquids would be characterized using a suite of analytical techniques to confirm their structure and purity. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the cation and the presence of the 4-chlorobutyrate anion.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the ionic liquid.

Mass Spectrometry (MS): To determine the mass-to-charge ratio of the constituent ions.

Thermal Analysis (TGA/DSC): To determine the thermal stability and phase transition temperatures of the ionic liquid.

The general structure of an ionic liquid with a 4-chlorobutyrate anion is depicted below, with "Cation+" representing a generic organic cation such as imidazolium or quaternary ammonium.

General Structure of a 4-Chlorobutyrate Ionic Liquid

[Cation]+[Cl(CH2)3COO]-

The antimicrobial activity of ionic liquids is strongly dependent on their chemical structure, with both the cation and the anion playing important roles.

Influence of the Cation: The structure of the cation, particularly the length of its alkyl chain(s), is a key factor in determining the antimicrobial efficacy of an ionic liquid. nih.govnih.govfrontiersin.org

Alkyl Chain Length: Generally, increasing the alkyl chain length on the cation (e.g., in imidazolium or quaternary ammonium-based ILs) leads to enhanced antimicrobial activity up to a certain point (often around C12-C14). frontiersin.orgnih.gov Longer alkyl chains increase the lipophilicity of the cation, facilitating its interaction with and disruption of the bacterial cell membrane. nih.govfrontiersin.org A "cut-off" effect is often observed, where further increases in chain length can lead to a decrease in activity, possibly due to reduced water solubility or steric hindrance. nih.gov

Cation Head Group: The nature of the cationic head group (e.g., imidazolium, pyridinium, ammonium) also influences the antimicrobial activity. Imidazolium-based ILs have been shown to be particularly effective antimicrobial agents. nih.gov

4-Chlorobutyrate Anion: The specific contribution of the 4-chlorobutyrate anion to the antimicrobial activity of an ionic liquid is an area for further investigation. The presence of the chlorine atom on the butyrate (B1204436) chain could potentially enhance the antimicrobial effect through mechanisms that are not yet fully understood. It may increase the lipophilicity of the anion or introduce additional interactions with bacterial cell components.

The following table outlines the expected structure-activity relationships for hypothetical ionic liquids containing the 4-chlorobutyrate anion:

| Cation Structure | Anion | Expected Antimicrobial Activity Trend | Rationale |

| Imidazolium with varying alkyl chain (C4-C16) | 4-Chlorobutyrate | Activity increases with chain length up to an optimal point, then may decrease. | Increased lipophilicity of the cation enhances membrane disruption. |

| Quaternary ammonium with varying alkyl chain (C4-C16) | 4-Chlorobutyrate | Similar trend to imidazolium-based ILs. | The long alkyl chains of the cation are the primary driver of antimicrobial action. |

| Short-chain imidazolium (e.g., C4) | 4-Chlorobutyrate vs. Butyrate | Potentially higher activity for 4-chlorobutyrate. | The chloro-substituent may enhance the overall antimicrobial effect. |

| Long-chain imidazolium (e.g., C12) | 4-Chlorobutyrate vs. Chloride | Dependent on the specific microorganism. | Both anions can contribute to the overall activity, but the long-chain cation is likely dominant. |

Environmental Chemical Research

Identification in Pyrolysis Products and Thermochemical Conversion Processes

The pyrolysis of esters is a known chemical reaction that typically proceeds via a syn-elimination mechanism, yielding a carboxylic acid and an alkene. This process, known as ester pyrolysis, is a type of thermal decomposition that occurs in the absence of oxygen.

In the context of thermochemical conversion of materials like coal or biomass, a complex mixture of organic compounds is generated. The specific products depend on the feedstock composition and the process parameters (e.g., temperature, heating rate, pressure). While long-chain fatty acid esters can be components of bio-oils derived from biomass pyrolysis, the presence of a chlorinated compound like Hexadecyl 4-chlorobutyrate would be unexpected unless chlorine is present in the original feedstock or introduced during the process.

The thermal decomposition of chlorinated hydrocarbons has been studied, with the primary products often being hydrogen chloride (HCl), carbon dioxide (CO2), and water, alongside other hydrocarbon fragments. The C-Cl bond is generally less stable than C-C and C-H bonds, suggesting it would be susceptible to cleavage at elevated temperatures. In a reducing atmosphere, chlorinated hydrocarbons can be converted into more benign and potentially useful hydrocarbons. clu-in.org

Table 1: General Products from Pyrolysis of Related Compound Classes

| Compound Class | Typical Pyrolysis Products |

| Long-Chain Esters | Carboxylic Acids, Alkenes |

| Chlorinated Hydrocarbons | Hydrogen Chloride, Carbon Dioxide, Water, Hydrocarbons |

| Coal | Tars, Oils, Gases (e.g., CO, CO2, CH4), Char |

This table is illustrative and based on general chemical principles, not on specific experimental data for this compound.

Environmental Fate and Transformation Pathways

Detailed studies on the environmental fate and transformation pathways of this compound are not currently available. However, by considering its structure—a long alkyl chain ester with a chlorine substituent—we can infer its likely environmental behavior based on research on analogous compounds.

The long hexadecyl (C16) chain suggests that the compound would have low water solubility and a high octanol-water partition coefficient (Kow), leading to a tendency to adsorb to soil organic matter and sediments. This behavior is common for long-chain aliphatic compounds. The ester linkage may be susceptible to hydrolysis, breaking the molecule into hexadecanol (B772) and 4-chlorobutyric acid. This process can be abiotic or microbially mediated.

The presence of a chlorine atom on the butyrate (B1204436) moiety could influence its biodegradability. While many long-chain alcohols and esters are readily biodegradable, halogenated organic compounds can be more persistent in the environment. The specific position of the chlorine atom and the nature of the microbial communities present would be critical factors in determining the rate and extent of its degradation.

Transformation pathways could include:

Hydrolysis: Cleavage of the ester bond to form hexadecanol and 4-chlorobutyric acid.

Dehalogenation: Removal of the chlorine atom, which can occur under both aerobic and anaerobic conditions, though often at slower rates.

Oxidation: The long alkyl chain could be susceptible to microbial oxidation.

Sustainable Production and Waste Minimization in Industrial Applications

Specific sustainable production methods for this compound are not documented. However, general principles of green chemistry and sustainable engineering can be applied to the synthesis of specialty esters.

The traditional synthesis of esters often involves the reaction of a carboxylic acid (or its more reactive derivative, like an acyl chloride) with an alcohol, frequently using an acid catalyst. In the case of this compound, this would likely involve the reaction of 4-chlorobutyric acid or 4-chlorobutyryl chloride with hexadecanol.

Sustainable approaches to ester synthesis focus on:

Catalysis: Utilizing reusable solid acid catalysts or enzymatic catalysts (lipases) to replace corrosive and difficult-to-separate homogeneous acid catalysts like sulfuric acid. mdpi.com Enzymatic catalysis can offer high selectivity under mild reaction conditions, reducing energy consumption and byproduct formation.

Solvent Selection: Using greener solvents or solvent-free reaction conditions to minimize volatile organic compound (VOC) emissions and simplify product purification.

Atom Economy: Designing synthesis routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Renewable Feedstocks: Sourcing the alcohol (hexadecanol) and the carboxylic acid from renewable resources where possible. Bio-based fatty alcohols and acids are increasingly available. arkema.com

Waste minimization in industrial ester production can be achieved through:

Process Intensification: Employing continuous flow reactors and advanced separation techniques to improve efficiency and reduce waste streams.

Recycling: Recovering and reusing catalysts, solvents, and unreacted starting materials.

Byproduct Valorization: Finding applications for any byproducts generated during the synthesis.

Table 2: Comparison of Traditional vs. Sustainable Esterification Methods

| Feature | Traditional Esterification | Sustainable Esterification |

| Catalyst | Homogeneous mineral acids (e.g., H2SO4) | Heterogeneous solid acids, Enzymes (Lipases) mdpi.com |

| Solvents | Often volatile organic solvents | Green solvents, ionic liquids, or solvent-free |

| Energy Input | Typically high temperatures | Milder reaction conditions, lower energy use |

| Waste Generation | Higher, due to catalyst neutralization and solvent waste | Lower, due to catalyst reusability and improved atom economy |

| Feedstocks | Often petrochemical-based | Emphasis on renewable, bio-based sources arkema.com |

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Routes

Traditional synthesis of long-chain esters often relies on methods like Fischer esterification, which may use harsh acid catalysts. researchgate.net Future research is focused on developing greener, more sustainable synthetic pathways that are both environmentally benign and economically viable.

Key areas of exploration include:

Biocatalysis: The use of enzymes, particularly lipases, offers a highly selective and efficient alternative for ester synthesis. mdpi.com Lipases can catalyze esterification reactions under mild conditions, often in solvent-free systems, which aligns with the principles of green chemistry. csic.es Research into immobilized lipases, such as those on magnetic nanoparticles, shows promise for catalyst reusability and improved process economics. csic.es For instance, studies on the synthesis of omega-3 fatty acid ethyl esters and stanol esters have demonstrated high yields using biocatalysts like Novozym 435 and recombinant lipase (B570770) from Ophiostoma piceae. mdpi.comcsic.es

Novel Catalysts: The development of innovative catalysts, such as Brønsted acidic ionic liquids, presents another sustainable route. researchgate.net These catalysts can promote Fischer esterification at room temperature under solvent-free conditions with good to excellent yields and can be easily recovered and recycled. researchgate.net

Alternative Reagents: Moving away from conventional and often toxic chemicals is a key goal. A novel synthetic route for fatty acid cellulose (B213188) esters involves a biobased vinyl ester of a long-chain fatty acid. acs.org This strategy avoids the use of toxic and corrosive chemicals typically employed in esterification. acs.org

| Synthetic Route | Catalyst/Reagent | Key Advantages | Potential Yield | Reference |

| Biocatalytic Esterification | Immobilized Lipases (e.g., Novozym 435) | Mild reaction conditions, high selectivity, solvent-free systems, catalyst reusability. | 63-85% | mdpi.comcsic.es |

| Ionic Liquid Catalysis | Brønsted Acidic Ionic Liquids | Room temperature reaction, solvent-free, catalyst is recyclable. | 85-99% | researchgate.net |

| Transesterification | Potassium Carbonate (K2CO3) | Avoids toxic/corrosive chemicals, uses biobased reagents (vinyl esters). | Efficiency increases with temperature and time. | acs.org |

Advanced In-Situ Spectroscopic Monitoring of Reactions

To optimize synthetic routes, real-time monitoring of reaction kinetics and product formation is crucial. Advanced in-situ spectroscopic techniques allow for the direct observation of chemical transformations as they occur, providing valuable data for process control and optimization. acs.orgspectroscopyonline.com

Future applications for the synthesis of Hexadecyl 4-chlorobutyrate include:

In-Situ Raman Spectroscopy: This non-destructive technique is highly suitable for in-line measurement during batch reactions. mdpi.com It can monitor the formation of the ester group and the consumption of reactants in real-time by tracking characteristic peak intensities. acs.org For example, in polyester (B1180765) polymerization, Raman spectroscopy has been used to determine the percentage of esterification by monitoring the ratio of ester and carboxylic group peak areas. acs.org Its low sensitivity to water makes it particularly useful for esterification reactions where water is a byproduct. mdpi.com

In-Situ FTIR Spectroscopy: Attenuated Total Reflectance (ATR) FTIR is another powerful tool for reaction monitoring. It can provide detailed information about the concentration of reactants, intermediates, and products throughout a reaction. youtube.com This technique is effective even in complex, multi-phase systems and can be combined with multivariate data analysis to create reliable quantitative models of the reaction progress. youtube.com

NMR Spectroscopy: Benchtop NMR spectrometers equipped with flow cells can be utilized to monitor the progress of esterification reactions. oxinst.com By acquiring 1D ¹H NMR spectra at regular intervals, the decrease in reactant signals and the increase in product signals can be quantified to determine reaction kinetics. oxinst.com

| Technique | Information Gained | Advantages for Esterification Monitoring | Reference |

| In-Situ Raman Spectroscopy | Real-time quantification of ester formation, reactant consumption. | Non-destructive, low water sensitivity, suitable for in-line process control. | acs.orgmdpi.com |

| In-Situ FTIR Spectroscopy | Concentration profiles of reactants, intermediates, and products. | Applicable to complex/viscous systems, enables detailed kinetic analysis. | youtube.com |

| Flow NMR Spectroscopy | Quantitative analysis of reactant and product concentrations over time. | Provides detailed structural information for kinetic and energetic studies. | oxinst.com |

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling

For this compound, AI and ML can be applied to:

Reaction Prediction and Optimization: AI models, including deep neural networks, can predict the outcomes of reactions, estimate yields, and identify potential side products. mindmapai.appeurekalert.org This predictive power minimizes the need for costly and time-consuming trial-and-error experimentation. mindmapai.app AI can also optimize reaction conditions such as temperature, solvent, and catalyst choice to maximize yield and purity. chemcopilot.com

Retrosynthetic Analysis: AI-driven tools can perform retrosynthetic analysis, deconstructing a target molecule like this compound into simpler, commercially available precursors. mindmapai.apppharmafeatures.com This assists chemists in designing the most efficient synthetic pathways.

Process Automation: AI can be integrated with robotic systems for fully automated synthesis and high-throughput experimentation. mindmapai.app This not only increases efficiency and reproducibility but also enhances safety in the laboratory. mindmapai.app

The development of these predictive models relies on large, high-quality datasets of known reactions. nih.gov Companies can even achieve better predictive ability by training models on their proprietary, in-house reaction data. nih.gov

Design of Targeted Derivatives for Specific Chemical and Material Applications

This compound possesses two key functional groups: a long alkyl chain ester and a terminal alkyl chloride. This structure makes it a versatile platform for designing targeted derivatives with specific properties for various applications. Alkyl halides are fundamental electrophilic reagents used to form a variety of chemical bonds. enamine.net

Future research can focus on creating derivatives through reactions at the alkyl halide terminus:

Nucleophilic Substitution: The chlorine atom can be displaced by a wide range of nucleophiles to introduce new functionalities. This could include the formation of new C-N, C-O, and C-S bonds, leading to compounds like amines, ethers, and thioethers. enamine.net These derivatives could find use in medicinal chemistry or as specialized surfactants and material building blocks.

Cross-Coupling Reactions: Modern catalytic methods allow for the cross-coupling of alkyl halides with various partners. science.gov For example, cobalt-catalyzed cross-coupling with Grignard reagents or copper-catalyzed cyanation could be employed to form new C-C bonds, extending the carbon skeleton and creating more complex molecules. science.gov These reactions could lead to novel materials or bioactive compounds. nih.govresearchgate.net

The stability of alkyl halides, particularly chlorides, makes them suitable motifs for inclusion in complex molecules, including pharmaceuticals. nih.gov By carefully selecting the reacting partners, derivatives of this compound could be designed with tailored properties such as increased lipophilicity, specific binding capabilities, or unique material characteristics.

Q & A

Q. How can researchers determine the cytotoxicity of hexadecyl 4-chlorobutyrate in cellular models?

To assess cytotoxicity, use the CCK-8 assay, which measures cell viability via water-soluble tetrazolium salt reduction. This method was validated in studies on structurally similar compounds (e.g., hexadecyl pyridinium chloride) in Vero cells, where concentrations up to 0.05 mg/mL showed no cytotoxicity. Higher doses should be tested in a gradient (e.g., 0.0125–0.1 mg/mL) with incubation periods ≥2 minutes to mimic therapeutic exposure .

Q. What methodologies are recommended for characterizing the physicochemical properties of this compound?

Key parameters include:

- Density : Use pycnometry or gas displacement methods (e.g., 1.130 g/cm³ for methyl 4-chlorobutyrate) .

- Boiling point : Determine via distillation under reduced pressure (e.g., 175–176°C for methyl 4-chlorobutyrate) .

- Solubility : Perform shake-flask experiments in polar (water, ethanol) and nonpolar solvents (hexane) .

- Purity : Validate using NMR, IR, and mass spectrometry .